molecular formula C13H18N4O2S B6005631 2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B6005631
M. Wt: 294.38 g/mol
InChI Key: OBHWFONJBQEEAS-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a common motif in many pharmaceuticals due to its stability and ability to participate in various chemical reactions. The presence of the sulfonamide group further enhances its potential for medicinal applications.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-7-12(3)17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHWFONJBQEEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)N2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates . This dual interaction enhances its efficacy in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is unique due to its combined triazole and sulfonamide structure, which provides a broad spectrum of biological activities and potential applications. Its specific substitution pattern also allows for unique interactions with biological targets, distinguishing it from other similar compounds.

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